molecular formula C8H14ClNO B1600515 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride CAS No. 99709-24-7

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride

Cat. No.: B1600515
CAS No.: 99709-24-7
M. Wt: 175.65 g/mol
InChI Key: KQXIXVUWSVWODX-UHFFFAOYSA-N
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Description

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity. It is commonly used in scientific research due to its interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic receptor antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including changes in heart rate, smooth muscle contraction, and glandular secretion .

Comparison with Similar Compounds

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride is similar to other tropane alkaloids, such as tropine and pseudotropine. it is unique in its specific structure and pharmacological properties. Unlike tropine, which is a precursor to atropine, this compound has a distinct mechanism of action and is used in different research applications .

List of Similar Compounds

  • Tropine
  • Pseudotropine
  • Atropine
  • Hyoscyamine

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h2-3,6-8,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXIXVUWSVWODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439549
Record name 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99709-24-7
Record name 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 2
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 3
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 4
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 5
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Reactant of Route 6
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride

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